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Compound of Interest

Compound Name: Roridin L2

Cat. No.: B610557

For Immediate Release

This technical guide provides an in-depth overview of Roridin L2, a macrocyclic trichothecene
mycotoxin. Produced by various fungi, notably Stachybotrys chartarum, Roridin L2 is a subject
of interest in toxicology and drug development due to its relationship with the highly toxic
Satratoxin G. This document details its physicochemical properties, biosynthesis, and biological
activity, offering valuable information for researchers, scientists, and professionals in drug
development.

Physicochemical Properties

Roridin L2 is a complex organic molecule with the molecular formula C29H3809 and a
molecular weight of 530.6 g/mol .[1] The table below summarizes its key chemical identifiers
and properties.
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Property Value

Molecular Formula C29H3809[2][3][4]
Molecular Weight 530.6 g/mol [1]
CAS Number 85124-22-7[2]
Appearance An oil[2][4]

Soluble in dichloromethane, DMSO, ethanol,

Solubilit
Y and methanol.[2][3]

UV Maximum (Amax) 260 nm[2][4]

Biosynthesis of Roridin L2

Roridin L2 is a secondary metabolite produced by fungi through the intricate trichothecene
biosynthetic pathway. The biosynthesis begins with the cyclization of farnesyl diphosphate to
form the parent terpene, trichodiene. This initial step is catalyzed by the enzyme trichodiene
synthase, encoded by the tri5 gene. A series of oxygenation and acylation reactions, catalyzed
by enzymes encoded by other tri genes, subsequently modify the trichodiene scaffold to
produce a variety of trichothecene analogs.

The formation of the macrocyclic ring characteristic of roridins and satratoxins is a complex
process involving the integration of a polyketide-derived side chain. While the precise
enzymatic steps for the synthesis of the Roridin L2 side chain are not fully elucidated, it is
understood to be a precursor to the more complex macrocyclic structure of Satratoxin G.
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A simplified diagram of the proposed biosynthetic pathway of Roridin L2.

Biological Activity and Mechanism of Action
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Trichothecene mycotoxins are known inhibitors of protein synthesis in eukaryotic cells.[5] They
achieve this by binding to the 60S subunit of the ribosome, thereby interfering with the peptidyl
transferase activity and halting polypeptide chain elongation. This disruption of protein
synthesis can trigger a cascade of cellular stress responses.

While Roridin L2 possesses the core trichothecene structure, studies have shown it to have
significantly lower in vitro and in vivo toxicity compared to its derivative, Satratoxin G.[6][7] This
difference in toxicity is attributed to the absence of the macrocyclic ring in Roridin L2, which is
present in Satratoxin G and is crucial for high-potency toxic activity. The lack of this rigid
structure in Roridin L2 likely reduces its binding affinity to the ribosome.

Inhibition of protein synthesis by more potent trichothecenes can lead to the activation of
stress-activated protein kinases and the induction of the endoplasmic reticulum (ER) stress
response. This can ultimately lead to apoptosis (programmed cell death). Due to its lower
toxicity, Roridin L2 is not a strong inducer of these pathways.

Roridin L2

Weak Interaction
|

|
Ribosome (%OS Subunit)

Peptidyl Transferase Center

I
l
:Inhibition

Protein Synthesis

Cellular Stress Response :
(e.g., ER Stress) :

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40811904/
https://www.benchchem.com/product/b610557?utm_src=pdf-body
https://en.engormix.com/mycotoxins/mycotoxins/evolution-structural-diversity-trichothecenes_a48404/
https://www.researchgate.net/figure/Concentrations-of-the-macrocyclic-trichothecenes-roridin-E-roridin-L-2-verrucarin-J_fig5_371722917
https://www.benchchem.com/product/b610557?utm_src=pdf-body
https://www.benchchem.com/product/b610557?utm_src=pdf-body
https://www.benchchem.com/product/b610557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

A generalized mechanism of action for Roridin L2, highlighting its weak inhibitory effect.

Experimental Protocols

Isolation and Purification of Roridin L2 from
Stachybotrys chartarum

The following is a summary of a published protocol for the isolation and purification of Roridin
L2.

1. Fungal Culture and Extraction:

o Stachybotrys chartarum is cultured on a suitable medium, such as rice, for several weeks to
allow for mycotoxin production.

e The culture is then extracted with an organic solvent like acetonitrile.
e The solvent is evaporated to yield a crude extract.
2. Chromatographic Purification:

e The crude extract is subjected to silica gel chromatography to separate fractions based on
polarity.

e Fractions containing Roridin L2 are further purified using reverse-phase chromatography
(e.g., C18 column).

e The purity of the isolated Roridin L2 is confirmed by analytical techniques such as High-
Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
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A workflow for the isolation and purification of Roridin L2.

In Vitro Cytotoxicity Assay
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The cytotoxicity of Roridin L2 can be assessed using various cell-based assays. The Alamar
Blue (resazurin) assay is a common method.

1. Cell Culture:
o Asuitable cell line (e.g., PC-12 neuronal cells) is cultured in a 96-well plate. 2. Treatment:

o Cells are treated with varying concentrations of Roridin L2 for a specified duration (e.g., 48
hours). 3. Alamar Blue Assay:

o Alamar Blue solution is added to the wells, and the plate is incubated.

e The fluorescence or absorbance is measured to determine cell viability, which is indicative of
cytotoxicity.

DNA Fragmentation Assay
Apoptosis induction can be evaluated by detecting DNA fragmentation.

1. Cell Treatment and Lysis:

Cells are treated with Roridin L2.

The cells are then lysed to release their DNA. 2. Agarose Gel Electrophoresis:

The extracted DNA is run on an agarose gel.

The presence of a "ladder” pattern of DNA fragments is indicative of apoptosis.

Conclusion

Roridin L2 serves as a crucial intermediate in the biosynthesis of the highly toxic Satratoxin G.
While it shares the core trichothecene structure, its biological activity is significantly attenuated
due to the absence of the macrocyclic ring. The study of Roridin L2 provides valuable insights
into the structure-activity relationships of macrocyclic trichothecenes and can aid in the
development of analytical methods for detecting Stachybotrys contamination and in
understanding the broader toxicological implications of this class of mycotoxins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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